molecular formula C23H28N4O5S2 B11488515 N-cyclopropyl-3-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzenesulfonamide

N-cyclopropyl-3-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzenesulfonamide

Cat. No.: B11488515
M. Wt: 504.6 g/mol
InChI Key: STIFJWFWZJKKOH-UHFFFAOYSA-N
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Description

N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structural components, including a cyclopropylsulfamoyl group, a dimethyl-oxo-pyrazolyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride derivative under basic conditions to form the cyclopropylsulfamoyl group.

    Synthesis of the Dimethyl-Oxo-Pyrazolyl Group: This involves the condensation of a diketone with hydrazine derivatives, followed by alkylation to introduce the dimethyl and isopropyl groups.

    Coupling Reactions: The final step involves coupling the intermediate compounds through nucleophilic aromatic substitution or other suitable coupling reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
  • **N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H28N4O5S2

Molecular Weight

504.6 g/mol

IUPAC Name

N-cyclopropyl-3-[[4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)phenyl]sulfonylamino]benzenesulfonamide

InChI

InChI=1S/C23H28N4O5S2/c1-15(2)22-16(3)26(4)27(23(22)28)19-10-12-20(13-11-19)33(29,30)25-18-6-5-7-21(14-18)34(31,32)24-17-8-9-17/h5-7,10-15,17,24-25H,8-9H2,1-4H3

InChI Key

STIFJWFWZJKKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)NC4CC4)C(C)C

Origin of Product

United States

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